7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine is a chemical compound with the molecular formula C10H7BrF3NO2. It is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a furo[3,2-c]pyridine ring system
Vorbereitungsmethoden
The synthesis of 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine involves several steps. One common method includes the regioselective deprotonation at specific positions followed by trapping with appropriate reagents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the industrial synthesis are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclocondensation Reactions: It can participate in cyclocondensation reactions, forming more complex ring systems.
Common reagents used in these reactions include lithium diisopropylamide (LDA) for deprotonation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential use in drug development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It may be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine include other trifluoromethyl-substituted pyridines and furo[3,2-c]pyridine derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example, chloro-bis(trifluoromethyl)pyridine is another compound with similar properties but different reactivity due to the presence of chlorine instead of bromine .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry and a candidate for further research in biology and medicine.
Eigenschaften
Molekularformel |
C10H7BrF3NO2 |
---|---|
Molekulargewicht |
310.07 g/mol |
IUPAC-Name |
7-bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C10H7BrF3NO2/c1-2-16-6-4-17-8-5(11)3-15-9(7(6)8)10(12,13)14/h3-4H,2H2,1H3 |
InChI-Schlüssel |
QVKAGLQEMIEAFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=COC2=C1C(=NC=C2Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.